8-isopropylquinoline N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

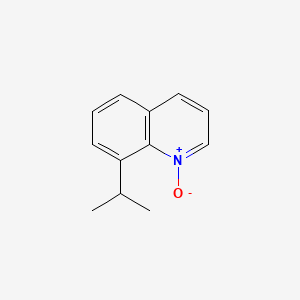

8-Isopropylquinoline N-oxide is a heterocyclic organic compound with the molecular formula C12H13NO. It is a derivative of quinoline, where an isopropyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8-Isopropylquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of 8-isopropylquinoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 8-Isopropylquinoline N-oxide undergoes various chemical reactions, including:

Reduction: The compound can be reduced back to 8-isopropylquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Gold or copper catalysts, hydrogen peroxide, or peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Products such as pyrrolo[3,4-c]quinolin-1-ones and α, β-unsaturated carbonyl compounds.

Reduction: 8-Isopropylquinoline.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

8-Isopropylquinoline N-oxide serves as a precursor for synthesizing various derivatives with enhanced biological activities. Recent studies have focused on modifying its structure to improve pharmacological properties.

- Synthesis Methodologies : A novel preparation method has been developed to introduce amide groups at the C-8 position of quinoline derivatives, enhancing their reactivity and potential applications in pharmaceuticals. This method utilizes iridium catalysts and azide compounds to achieve regioselective functionalization, yielding high product purity and yield under mild conditions .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing promising results in several areas:

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties against various viruses, including dengue and potentially SARS-CoV-2. For instance, specific derivatives synthesized from 8-hydroxyquinoline showed effective inhibition against the dengue virus, demonstrating the compound's potential as an antiviral agent .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Studies show that certain derivatives demonstrate significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves targeting cell division proteins, which are crucial for bacterial proliferation .

Chemical Reactions and Mechanisms

The compound is utilized as an oxidizing agent in various chemical reactions, particularly in rearrangements and carbene formations.

- Oxidation Reactions : In synthetic organic chemistry, this compound has been employed as an oxidant in reactions involving alkynyl sulfides, leading to the formation of valuable intermediates. Control experiments demonstrated that while no sulfoxide was formed under certain conditions, the compound facilitated the generation of other products through alternative pathways .

Case Study 1: Antiviral Development

A study focused on synthesizing novel derivatives from this compound aimed at enhancing antiviral activity against COVID-19. The research involved modifying the compound's structure to optimize its interaction with viral proteins, leading to promising results in preliminary assays .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of various derivatives against multiple bacterial strains. The study revealed that modifications at specific positions on the quinoline ring significantly influenced antibacterial activity, with some derivatives outperforming standard antibiotics .

Mecanismo De Acción

The mechanism by which 8-isopropylquinoline N-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom bonded to the nitrogen atom in the N-oxide group can participate in redox reactions, facilitating the transfer of electrons and the formation of new chemical bonds. This reactivity is often exploited in catalytic processes, where the compound can enhance the efficiency and selectivity of various chemical transformations .

Comparación Con Compuestos Similares

- 8-Methylquinoline N-oxide

- 6-Methoxyquinoline N-oxide

- Isoquinoline N-oxide

Comparison: 8-Isopropylquinoline N-oxide is unique due to the presence of the isopropyl group at the eighth position, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline N-oxides, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex heterocyclic structures and in catalytic processes involving gold or copper catalysts .

Actividad Biológica

Overview

8-Isopropylquinoline N-oxide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of quinoline, exhibits significant potential in various therapeutic applications, including anticancer and antimalarial activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound is characterized by its N-oxide functional group, which can influence its reactivity and biological interactions. The presence of the isopropyl group at the 8-position of the quinoline ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting bladder cancer cell lines:

- Cell Lines Tested : DAG-1 and RT112

- IC50 Values :

- 10 µM resulted in a 50% reduction in cell viability.

This compound was also observed to induce apoptosis and inhibit critical signaling pathways associated with cancer progression, such as the FGFR3 pathway. These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DAG-1 | 10 | Induces apoptosis; inhibits FGFR3 |

| RT112 | 10 | Induces apoptosis; inhibits FGFR3 |

Antimalarial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimalarial activity. In vitro studies revealed:

- Activity Against Plasmodium falciparum :

- IC50: 1 µM against chloroquine-resistant strains.

The compound exhibited a synergistic effect when combined with chloroquine, enhancing its efficacy against resistant strains without showing acute toxicity in animal models.

| Strain | IC50 (µM) | Synergistic Effect |

|---|---|---|

| Chloroquine-resistant | 1 | Yes |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For instance:

- Topoisomerase Inhibition : The compound has been shown to selectively inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair.

- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.

Study on Anticancer Effects

A study published in Journal of Enzyme Inhibition and Medicinal Chemistry evaluated the effects of various derivatives of quinoline N-oxides on bladder cancer cell lines. The study found that modifications to the quinoline structure significantly impacted biological activity, with this compound showing superior antiproliferative effects compared to other derivatives .

Study on Antimalarial Effects

Research investigating the antimalarial properties highlighted that this compound not only inhibited the growth of Plasmodium falciparum but also demonstrated low toxicity profiles in vivo. This study emphasized the potential for developing new antimalarial therapies based on this compound .

Propiedades

IUPAC Name |

1-oxido-8-propan-2-ylquinolin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLSTLGFFOQSKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?

A1: In the study by [], this compound functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, this compound enables the transformation of the starting material into the target product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.